ISO-AMYL-SENECIOATE
Overview
Description
ISO-AMYL-SENECIOATE, also known as isopentyl 3-methyl-2-butenoate, is an organic compound with the chemical formula C10H18O2. It is a colorless to slightly yellow liquid with a fruity aroma. This compound is soluble in alcohol and ether but insoluble in water. It is commonly used to impart a fruity fragrance to products, enhancing their appeal and taste .
Preparation Methods
ISO-AMYL-SENECIOATE can be synthesized through the esterification of iso-amyl alcohol (3-methyl-1-butanol) and senecioic acid (3-methyl-2-butenoic acid). The reaction typically employs an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under controlled temperature and time conditions to achieve optimal yield .
Another synthetic route involves the reaction of 3-methylcrotonoyl chloride with 3-methyl-1-butanol in the presence of pyridine, dicyclohexylcarbodiimide, and 4-dimethylaminopyridine in dichloromethane at temperatures ranging from 0 to 20°C for approximately 3.5 hours .
Chemical Reactions Analysis
ISO-AMYL-SENECIOATE undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.
Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst, yielding iso-amyl alcohol and senecioic acid.
Oxidation: The oxidation of the alcohol group to form corresponding aldehydes or carboxylic acids under specific conditions.
Common reagents used in these reactions include sulfuric acid, phosphoric acid, and various oxidizing agents. The major products formed from these reactions are iso-amyl alcohol and senecioic acid .
Scientific Research Applications
ISO-AMYL-SENECIOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a model compound for studying esterification and hydrolysis reactions in biological systems.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form esters with various active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ISO-AMYL-SENECIOATE involves its interaction with specific molecular targets and pathways. In esterification reactions, the compound undergoes nucleophilic attack by the alcohol group on the carbonyl carbon of the carboxylic acid, leading to the formation of the ester bond. In hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of the corresponding alcohol and acid .
Comparison with Similar Compounds
ISO-AMYL-SENECIOATE can be compared with other similar compounds such as:
Isoamyl acetate: Known for its banana-like aroma, it is used in the flavor and fragrance industry.
Isoamyl butyrate: Used for its fruity aroma, similar to this compound, but with a slightly different scent profile.
Ethyl butyrate: Another ester with a fruity aroma, commonly used in the food and beverage industry.
The uniqueness of this compound lies in its specific fruity aroma and its applications in various industries .
Properties
IUPAC Name |
3-methylbutyl 3-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-6-12-10(11)7-9(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGLRAHCYJTYEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069142 | |
Record name | 2-Butenoic acid, 3-methyl-, 3-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
197.00 to 199.00 °C. @ 760.00 mm Hg | |
Record name | Isopentyl 3-methyl-2-butenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040530 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56922-73-7 | |
Record name | Isoamyl β,β-dimethylacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56922-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, 3-methyl-, 3-methylbutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056922737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 3-methyl-, 3-methylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenoic acid, 3-methyl-, 3-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentyl 3-methyl-2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isopentyl 3-methyl-2-butenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040530 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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